molecular formula C25H25BrN2O3 B12141608 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12141608
M. Wt: 481.4 g/mol
InChI Key: PBPXOSNSMKZQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C25H25BrN2O3 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

9-bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H25BrN2O3/c1-3-4-13-29-19-9-6-17(7-10-19)25-28-22(20-14-18(26)8-12-23(20)31-25)15-21(27-28)24-11-5-16(2)30-24/h5-12,14,22,25H,3-4,13,15H2,1-2H3

InChI Key

PBPXOSNSMKZQLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Biological Activity

9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with potential pharmacological applications. Its unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C25H25BrN2O3
  • Molecular Weight : 481.4 g/mol
  • IUPAC Name : 9-bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through in vitro assays. For instance:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Induction of apoptosis via caspase activation
Study BMCF-720.5Inhibition of cell proliferation through cell cycle arrest

The results suggest that 9-Bromo-5-(4-butoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can effectively inhibit the growth of cancer cells by inducing programmed cell death and preventing cell cycle progression.

Anti-inflammatory Effects

In a separate investigation focused on anti-inflammatory properties, the compound was tested using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:

Parameter Control Treatment (10 µM)
TNF-α Production (pg/mL)25080
IL-6 Production (pg/mL)30090

The data indicates a significant reduction in pro-inflammatory cytokines TNF-α and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Analgesic Properties

The analgesic activity was evaluated using the acetic acid-induced writhing test in mice:

Group Number of Writhes
Control30
Compound Treatment12

The compound demonstrated a notable reduction in pain response, indicating its efficacy as an analgesic.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications to the bromine and butoxyphenyl groups have been shown to affect potency and selectivity for various biological targets.

Key Findings:

  • Bromine Substitution : Enhances cytotoxicity against cancer cells.
  • Alkoxy Group Variation : Alters anti-inflammatory activity; longer alkoxy chains generally increase efficacy.

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